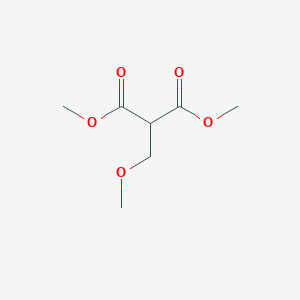

Dimethyl 2-(Methoxymethyl)malonate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12O5 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

dimethyl 2-(methoxymethyl)propanedioate |

InChI |

InChI=1S/C7H12O5/c1-10-4-5(6(8)11-2)7(9)12-3/h5H,4H2,1-3H3 |

InChI Key |

ZJAJYXYKRRRCMK-UHFFFAOYSA-N |

Canonical SMILES |

COCC(C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms Involving Dimethyl 2 Methoxymethyl Malonate

Nucleophilic Reactivity at the Methylene (B1212753) Carbon

The carbon atom positioned between the two carbonyl groups of the malonate moiety exhibits significant nucleophilic character, which is central to many of its synthetic applications. This reactivity is a consequence of the acidity of the methylene protons, enabling the formation of a stabilized carbanion.

Enolate Formation and Reactivity

The protons on the α-carbon of Dimethyl 2-(Methoxymethyl)malonate are acidic due to the electron-withdrawing effect of the two adjacent ester carbonyl groups. In the presence of a suitable base, such as sodium ethoxide or sodium hydride, the compound is readily deprotonated to form a resonance-stabilized enolate ion. libretexts.orgchemistry.coach This enolate is a potent nucleophile, with the negative charge delocalized over the α-carbon and the oxygen atoms of both carbonyl groups. chemistry.coach

The formation of this enolate is a critical first step in many reactions, as it can subsequently react with a variety of electrophiles. The general mechanism for enolate formation is as follows:

Reaction Scheme: Enolate Formation

Where B- represents a base.

The reactivity of the resulting enolate allows for the formation of new carbon-carbon bonds at the α-position. A common subsequent reaction is alkylation, where the enolate attacks an alkyl halide in an SN2 reaction. libretexts.org

Michael Additions and Conjugate Additions

The enolate of this compound is a soft nucleophile, making it an excellent candidate for Michael additions (also known as 1,4-conjugate additions) to α,β-unsaturated carbonyl compounds and other Michael acceptors. eurekaselect.commasterorganicchemistry.com In this reaction, the enolate adds to the β-carbon of the unsaturated system, driven by the formation of a new carbon-carbon single bond. masterorganicchemistry.com

The general mechanism involves three key steps:

Enolate formation: As described previously, the malonate is deprotonated by a base. masterorganicchemistry.com

Conjugate addition: The nucleophilic enolate attacks the β-carbon of the Michael acceptor. masterorganicchemistry.com

Protonation: The resulting enolate intermediate is protonated to yield the final adduct. masterorganicchemistry.com

While specific studies on this compound are not extensively documented in readily available literature, the reactivity can be inferred from the well-established behavior of other malonic esters in Michael additions. eurekaselect.comnih.govrsc.orgresearchgate.net

Table 1: Representative Michael Addition Reactions with Malonates

| Michael Donor | Michael Acceptor | Catalyst/Base | Solvent | Product | Yield (%) |

| Dimethyl malonate | Chalcone | 1,2-diphenylethanediamine | Toluene | Adduct | 99 |

| Diethyl malonate | 2-Cyclopentenone | Proline derivative | DMSO | Adduct | 95 |

| Dimethyl malonate | Nitroalkene | Cinchona alkaloid | Toluene | Adduct | High |

Note: This table presents data for related malonate compounds to illustrate the general reaction conditions and outcomes.

Aldol-Type Condensations

The enolate of this compound can also participate in Aldol-type condensation reactions with aldehydes and ketones. rsc.orgpsu.eduwikipedia.orgwikipedia.orglibretexts.org In this reaction, the enolate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone to form a β-hydroxy adduct after protonation. wikipedia.org

Stereoselective aldol (B89426) reactions involving α-alkoxy aldehydes and malonate esters have been reported to yield anti-1,2-diols with high selectivity, particularly in the presence of a Lewis acid like zinc chloride. rsc.orgpsu.edu

Table 2: Aldol-Type Reactions with Malonates

| Malonate Derivative | Carbonyl Compound | Catalyst/Conditions | Product Type | Diastereoselectivity (anti:syn) |

| tert-Butyl malonate | 2-Benzyloxypropanal | LiHMDS, ZnCl2 | anti-1,2-diol | 87:13 |

| Dimenthyl malonate | Chiral α-alkoxy aldehydes | Base | anti-Adduct | 3:1 to 5:1 |

Note: This table presents data for related malonate compounds to illustrate the general reaction conditions and stereochemical outcomes.

Electrophilic Transformations of the Methoxymethyl Group

The methoxymethyl (MOM) group in this compound can undergo various transformations, primarily involving cleavage or modification at the ether linkage. This functionality is often utilized as a protecting group for alcohols in organic synthesis. wikipedia.orgadichemistry.com

Cleavage and Substitution Reactions

The methoxymethyl ether linkage is susceptible to cleavage under acidic conditions. wikipedia.orgadichemistry.com A range of Brønsted and Lewis acids can be employed for this deprotection. wikipedia.org The mechanism typically involves protonation or coordination of the Lewis acid to one of the oxygen atoms of the MOM group, followed by nucleophilic attack and subsequent breakdown to reveal the alcohol (in this case, a hydroxyl group at the 2-position of the malonate) and byproducts like formaldehyde (B43269) and methanol (B129727).

Various reagents have been developed for the selective cleavage of MOM ethers, even in the presence of other acid-sensitive functional groups. nih.govresearchgate.net

Table 3: Reagents for the Cleavage of Methoxymethyl Ethers

| Reagent | Conditions | Substrate Scope |

| Concentrated HCl | Methanol, reflux | General |

| Trifluoroacetic acid | Dichloromethane | General |

| Zinc bromide / n-PrSH | Dichloromethane | Mild and selective for primary, secondary, and tertiary alcohols |

| Trimethylsilyl triflate / 2,2'-bipyridyl | Acetonitrile | Mild, non-acidic conditions |

Note: This table provides a general overview of reagents used for MOM group cleavage.

Functional Group Interconversion at the Methoxy (B1213986) Site

While less common than cleavage, the methoxy group within the methoxymethyl moiety can potentially undergo interconversion. For instance, treatment of aromatic methoxymethyl ethers with triethylsilyl triflate (TESOTf) and 2,2′-bipyridyl can lead to the direct conversion to triethylsilyl (TES) ethers. nih.gov This type of transformation allows for the modification of the protecting group itself. The applicability of such methods to an aliphatic substrate like this compound would depend on the specific reaction conditions and the relative reactivity of the different ether linkages within the molecule.

Intramolecular Cyclization and Rearrangement Pathways

Pericyclic Reactions

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a fundamental class of reactions in organic chemistry. google.com These reactions, including electrocyclizations, cycloadditions, and sigmatropic rearrangements, are characterized by their high stereospecificity and are often governed by the principles of orbital symmetry. google.com However, a thorough search of the scientific literature did not yield any specific studies or documented examples of this compound undergoing intramolecular pericyclic reactions. The influence of the methoxymethyl substituent on the electronic and steric requirements for such concerted pathways has not been reported.

Cycloaddition Reactions

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. A prominent example is the Diels-Alder reaction, a [4+2] cycloaddition. google.com Another common type is the [3+2] cycloaddition. Investigations into the participation of this compound in either intermolecular or intramolecular cycloaddition reactions are absent from the current body of scientific literature. While related compounds like dimethyl maleate (B1232345) have been studied in [3+2] cycloaddition reactions, no analogous data exists for this compound.

Metal-Mediated and Organocatalytic Reaction Mechanisms

Mechanistic Pathways of Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The typical catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. While the palladium-catalyzed arylation of the parent dimethyl malonate is well-documented, specific studies detailing the mechanistic pathways of palladium-catalyzed transformations involving this compound are not found in the literature. Research on related allenyl malonates has explored the influence of ligands and reaction conditions on the mechanism, but this has not been extended to the methoxymethyl derivative.

Role of Lewis Acid and Brønsted Base Catalysis

Lewis acids and Brønsted bases are common catalysts in organic synthesis. Lewis acids can activate substrates by accepting electron density, often from a carbonyl oxygen, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Brønsted bases can facilitate reactions by deprotonating acidic protons, such as the α-proton of a malonate.

While the catalysis of reactions with the general class of dimethyl malonates by both Lewis acids and Brønsted bases has been explored, for instance in Michael additions, no specific research has been published detailing the mechanistic pathways for this compound. The presence of the additional methoxymethyl group introduces potential new sites for catalyst coordination or interaction, the effects of which have not yet been investigated or reported.

Applications of Dimethyl 2 Methoxymethyl Malonate in Advanced Organic Synthesis

Asymmetric Synthesis and Chiral Induction

The prochiral nature of dimethyl 2-(methoxymethyl)malonate makes it an excellent substrate for asymmetric synthesis, enabling the precise construction of chiral molecules.

Enantioselective Transformations

A key application of this compound is in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. These reactions are powerful tools for the formation of stereogenic centers. When reacted with an allylic substrate in the presence of a chiral palladium catalyst, this compound can yield products with high enantiomeric excess. nih.gov The methoxymethyl group can play a crucial role in directing the stereochemical outcome of the reaction and can be subsequently modified, adding to the synthetic utility of the chiral product. This method provides a reliable route to chiral building blocks that are essential for the synthesis of many pharmaceuticals and natural products.

Diastereoselective Control in Reactions

Beyond enantioselective transformations, this compound is also instrumental in exerting diastereoselective control in chemical reactions. When this malonate derivative is incorporated into a molecule that already contains a chiral center, the methoxymethyl group can influence the stereochemical outcome of subsequent reactions at other positions within the molecule. This is often due to steric or chelating effects of the methoxymethyl group, which can direct incoming reagents to a specific face of the molecule. This level of control is particularly important in the synthesis of complex molecules with multiple stereocenters, such as polyketide natural products, where the relative stereochemistry is critical for biological function.

Building Block for Complex Molecular Architectures

The inherent reactivity of the malonate group, combined with the influence of the methoxymethyl substituent, makes this compound a powerful tool for the synthesis of diverse and complex molecular frameworks.

Synthesis of Carbocyclic Frameworks

The malonic ester functionality provides a versatile handle for the construction of various carbocyclic rings. A common synthetic strategy involves the malonic ester synthesis, where the malonate is first deprotonated to form an enolate, which then acts as a nucleophile in a reaction with an alkyl halide. masterorganicchemistry.com This sequence allows for the formation of new carbon-carbon bonds. Subsequent hydrolysis and decarboxylation of the malonic ester can then lead to a substituted carboxylic acid. masterorganicchemistry.com Furthermore, intramolecular versions of this and other reactions, such as the Dieckmann condensation, can be used to form five- and six-membered carbocyclic rings.

Construction of Heterocyclic Systems (e.g., Pyrimidines, Coumarins)

This compound is a key precursor for a variety of heterocyclic compounds. For instance, in the synthesis of pyrimidines, it can be condensed with amidines. nih.gov This reaction typically proceeds through a cyclocondensation mechanism to form the pyrimidine (B1678525) core. The methoxymethyl group can be carried through the synthesis to provide a functional handle on the resulting heterocyclic ring. nih.gov

Similarly, this malonate derivative is utilized in the synthesis of coumarins. The Pechmann condensation, a classic method for coumarin (B35378) synthesis, can involve the reaction of a phenol (B47542) with a β-keto ester or, in this case, a malonate derivative under acidic conditions. nih.govnih.gov The reaction proceeds through transesterification followed by intramolecular cyclization and dehydration to yield the coumarin scaffold. The methoxymethyl group can be used to introduce substitution at the 3-position of the coumarin ring. nih.gov

Total Synthesis of Bioactive Compounds and Natural Products

The versatility of this compound as a synthetic building block is perhaps best demonstrated by its application in the total synthesis of complex, biologically active natural products. nih.govmdpi.com Its ability to participate in stereocontrolled reactions and to serve as a precursor for key structural motifs makes it an invaluable tool for synthetic chemists.

For example, in the synthesis of certain antibiotics and other complex natural products, the chiral centers established through asymmetric transformations of this compound can be incorporated into the carbon backbone of the target molecule. researchgate.net The methoxymethyl group can be deprotected to reveal a hydroxyl group, which can then be utilized for further functionalization or to facilitate key ring-closing reactions. The strategic use of this building block allows for the efficient and stereocontrolled construction of intricate molecular architectures that are often responsible for the potent biological activities of these natural products. nih.gov

Key Intermediate in Retrosynthetic Strategies

In retrosynthetic analysis, malonic esters are well-established as versatile three-carbon (C3) synthons, equivalent to a carboxymethyl anion or a substituted acetic acid. uobabylon.edu.iqlibretexts.org The core principle of the malonic ester synthesis involves the deprotonation of the acidic α-carbon, followed by alkylation and subsequent hydrolysis and decarboxylation to yield a substituted carboxylic acid. masterorganicchemistry.comorganicchemistrytutor.com

This compound fits into this paradigm as a synthon for introducing a methoxymethyl acetic acid moiety. The methoxymethyl group itself can be a desirable structural motif or serve as a protected hydroxymethyl group, which can be revealed later in a synthetic sequence.

A pertinent example of a substituted malonate in a retrosynthetic strategy is the synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate, a known intermediate in the preparation of the drug Bosentan. Although this example features a methoxyphenoxy group instead of a methoxymethyl group, the synthetic logic is analogous. The synthesis involves the O-alkylation of guaiacol (B22219) with dimethyl 2-chloromalonate. Retrosynthetically, this disconnection reveals the malonate derivative and the phenolic precursor, showcasing the utility of substituted malonates in building complex molecules.

Table 1: Synthesis of a Substituted Dimethyl Malonate Derivative

| Reactants | Reagents & Conditions | Product | Yield |

| Guaiacol, Dimethyl 2-chloromalonate | 1. Sodium hydroxide, Toluene, reflux2. Addition of malonate at 65°C, then reflux | Dimethyl 2-(2-methoxyphenoxy)malonate | 94% |

This table illustrates a typical reaction for creating a C2-substituted malonate, a strategy applicable to the synthesis of related compounds.

Stereocontrolled Approaches in Natural Product Synthesis

The construction of complex natural products often requires precise control over stereochemistry. Substituted malonates are instrumental in strategies aimed at building chiral centers and complex ring systems. While specific examples detailing the use of this compound are not prevalent in seminal literature, its role can be understood through syntheses employing similar malonate derivatives for constructing key structural motifs, such as γ-lactones and other heterocyclic systems. acs.orgscielo.brcwu.edu

For instance, in formal syntheses of the mammalian lignan (B3055560) (−)-enterolactone, palladium-catalyzed additions of malonate derivatives to allylic substrates have been employed. researchgate.netwikipedia.org These reactions can be stereospecific and are crucial for setting the stereochemistry of the final natural product. A similar palladium-catalyzed addition using this compound could foreseeably be used to install the required backbone with a methoxymethyl sidechain.

Likewise, the synthesis of various lactone natural products, such as the paeonilactones or phoracantholides, often involves the stereoselective alkylation of lactone enolates with various electrophiles to install substituents at the α-carbon. williams.edunih.gov A strategy could involve an intermediate where the methoxymethylmalonate unit is used to construct a portion of the carbon skeleton, which is later cyclized into the target lactone ring.

Contributions to Methodology Development

The unique reactivity of substrates often drives the invention of new synthetic methods. The use of malonate derivatives, including substituted variants like this compound, has contributed to the development of novel carbon-carbon bond-forming reactions and the catalysts that enable them.

Development of Novel C–C Bond Forming Reactions

The formation of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis. Malonate anions are classic carbon nucleophiles used in fundamental transformations like the Michael addition. acs.orgnih.gov The development of new catalytic systems has expanded the scope and efficiency of these reactions.

A significant advancement is the palladium-catalyzed difunctionalization of alkenes, where malonate nucleophiles are coupled with alkenes that have tethered aryl or alkenyl triflate electrophiles. rsc.orglibretexts.orgmit.edu This methodology allows for the rapid construction of functionalized cyclopentane (B165970) rings, forming two C-C bonds in a single operation with often high diastereoselectivity. Substituted malonates are viable nucleophiles in these transformations, suggesting that this compound could be employed to generate complex cyclopentane products bearing a methoxymethyl-substituted quaternary carbon.

Manganese(III) acetate-mediated oxidative radical cyclizations of pentenyl malonates represent another powerful method for forming bicyclic γ-lactone systems. acs.org This approach has been extended to the diastereocontrolled synthesis of fused lactone-pyrrolidinones from acyclic α-amido malonate precursors, demonstrating the versatility of malonate derivatives in advanced, stereocontrolled cyclization reactions. acs.org

Design of New Synthetic Reagents and Catalysts

The need to control the reactivity and stereoselectivity of versatile substrates like malonates has spurred the design of sophisticated catalysts. dntb.gov.uarsc.org While this compound is the substrate, its participation in asymmetric reactions is enabled by the evolution of highly specialized chiral catalysts.

One prominent example is the development of heterobimetallic catalysts, such as the Shibasaki Ga-Na-BINOL complex. nih.govresearchgate.netwikipedia.org These catalysts function as both a Lewis acid (the lanthanide or gallium ion) and a Brønsted base, activating both the electrophile and the malonate nucleophile within a chiral environment. This dual activation allows for highly enantioselective Michael additions of dimethyl malonate to substrates like 2-cyclopenten-1-one, achieving high yields and excellent enantiomeric excess (ee). nih.govresearchgate.net

Table 2: Asymmetric Michael Addition of Dimethyl Malonate

| Michael Acceptor | Nucleophile | Catalyst System | Yield | ee |

| 2-Cyclopenten-1-one | Dimethyl malonate | Ga-Na-(S)-BINOL complex, NaOtBu | 90% | 99% |

Data from a large-scale synthesis demonstrating the effectiveness of the Shibasaki catalyst system for malonate additions. nih.govresearchgate.net

Another class of catalysts developed for asymmetric reactions involving malonates includes chiral quaternary phosphonium (B103445) salts used in phase-transfer catalysis. nih.govcapes.gov.brrsc.orgrsc.org Dipeptide-derived multifunctional phosphonium salts, for example, have been shown to catalyze the highly enantioselective Michael addition of malonates to enones by creating a well-defined chiral pocket through hydrogen bonding and electrostatic interactions. These catalysts are designed to be broadly applicable to a range of malonate derivatives.

Derivatization and Structural Modification of Dimethyl 2 Methoxymethyl Malonate

Ester Hydrolysis and Decarboxylation Pathways

The malonic ester moiety is a classical precursor to substituted carboxylic acids through a well-established sequence of hydrolysis and decarboxylation. ucalgary.cachempedia.info This pathway is a cornerstone of the malonic ester synthesis.

The transformation of Dimethyl 2-(methoxymethyl)malonate typically begins with the hydrolysis of its two methyl ester groups. This reaction can be catalyzed by either acid or base. ucalgary.ca Under standard conditions, both ester groups are hydrolyzed to yield 2-(methoxymethyl)malonic acid.

While the complete hydrolysis of both esters is common, achieving selective cleavage to form a monoester derivative (a malonic acid half-ester) is more challenging and requires carefully controlled reaction conditions. The process involves saponification of the diester, which, if not carried out to completion, can yield a mixture of the dicarboxylic acid, the monoacid/monoester, and unreacted starting material. For substituted malonates, harsh basic conditions at elevated temperatures can sometimes lead to decomposition and decarboxylation occurring concurrently with hydrolysis. beilstein-journals.org

Table 1: General Conditions for Ester Hydrolysis of Substituted Dimethyl Malonates

| Catalyst/Reagent | Solvent(s) | Temperature | Product |

|---|---|---|---|

| Aqueous Acid (e.g., H₂SO₄, HBr) | Water, Acetic Acid | Reflux | 2-(Methoxymethyl)malonic acid |

This table presents generalized conditions typical for malonic ester hydrolysis.

Substituted malonic acids, such as the 2-(methoxymethyl)malonic acid derived from the hydrolysis of the parent diester, readily undergo decarboxylation upon heating. ucalgary.ca This reaction involves the loss of one carboxyl group as carbon dioxide (CO₂), yielding a substituted acetic acid. In this specific case, the decarboxylation of 2-(methoxymethyl)malonic acid produces 3-methoxypropanoic acid.

The presence of a carbonyl group beta to the second carboxyl group facilitates this process through a cyclic six-membered transition state, which allows for a concerted mechanism. This ease of decarboxylation is a characteristic feature of β-keto acids and their malonic acid analogues. nih.gov In some instances, particularly under vigorous acidic hydrolysis conditions, the hydrolysis and decarboxylation steps can occur in a single pot. beilstein-journals.org

Formation of Complex Adducts and Conjugates

One of the most powerful applications of malonic esters in synthesis is their use as carbon nucleophiles. wikipedia.org The α-carbon of this compound is positioned between two electron-withdrawing ester groups, making the attached proton acidic and easily removable by a suitable base (e.g., sodium ethoxide) to form a stabilized enolate.

This enolate is a soft nucleophile that can participate in a variety of carbon-carbon bond-forming reactions, most notably the Michael addition. wikipedia.org In a Michael reaction, the enolate adds to an α,β-unsaturated carbonyl compound (a Michael acceptor), forming a new carbon-carbon bond at the β-carbon of the acceptor. wikipedia.org This reaction is a reliable method for constructing 1,5-dicarbonyl compounds and other complex adducts. The reaction can be catalyzed by various agents, including metal complexes and organocatalysts, to achieve high yields and even enantioselectivity. nih.govlongdom.org

This reactivity allows for the synthesis of a wide array of complex structures and conjugates starting from this compound.

Table 3: Examples of Michael Acceptors for Adduct Formation

| Michael Acceptor (Electrophile) | Structure of Acceptor | Resulting Adduct Type |

|---|---|---|

| Methyl Acrylate | H₂C=CHCOOCH₃ | 1,1,3-Tricarboxylate derivative |

| Methyl Vinyl Ketone | H₂C=CHCOCH₃ | 5-Oxo-1,1-dicarboxylate derivative |

| Acrylonitrile | H₂C=CHC≡N | 4-Cyano-1,1-dicarboxylate derivative |

Reactions with Amines and Other Nucleophiles

The reactivity of malonic esters is characterized by the acidity of the α-carbon protons and the electrophilicity of the ester carbonyl carbons. In this compound, the α-proton is replaced by a methoxymethyl group, which precludes reactions that rely on the formation of an enolate at this position, such as simple alkylations. However, the ester carbonyl groups remain susceptible to nucleophilic attack.

Reactions with amines and other nucleophiles are expected to proceed via nucleophilic acyl substitution. Generally, 2-substituted malonates can react with dinucleophiles, such as amidines or urea (B33335), at elevated temperatures to form various six-membered heterocyclic compounds. For instance, the reaction of substituted malonates with urea is a classic method for synthesizing barbituric acid derivatives. Similarly, reactions with anilines can yield malondianilides at moderate temperatures or cyclize to form 4-hydroxyquinolones at higher temperatures.

While specific examples involving this compound are not readily found, a related compound, Dimethyl methoxymethylenemalonate, which features a double bond, readily reacts with amines. For example, its reaction with methylamine leads to a nucleophilic substitution at the double bond, yielding Dimethyl 2-(methylaminomethylene)malonate. This highlights the reactivity of similar scaffolds with amine nucleophiles. It is plausible that this compound would react with strong amine nucleophiles, potentially leading to the formation of amides or participating in cyclocondensation reactions to generate heterocyclic scaffolds, although the specific conditions and products would require experimental validation.

Table 1: Predicted Reactions with Nucleophiles

| Nucleophile Type | Potential Product Class | Reaction Type |

|---|---|---|

| Primary Amines | Diamides, Heterocycles | Nucleophilic Acyl Substitution / Cyclocondensation |

| Secondary Amines | Diamides | Nucleophilic Acyl Substitution |

| Amidines | Substituted Pyrimidinediones | Cyclocondensation |

Linker Chemistry and Scaffold Diversity

The structure of this compound contains several features that suggest its potential utility in linker chemistry and the generation of diverse molecular scaffolds. The two ester functionalities provide reactive handles for attachment to other molecules, while the central quaternary carbon and the methoxymethyl group offer a specific three-dimensional geometry.

In the context of drug discovery, particularly in the development of technologies like Proteolysis Targeting Chimeras (PROTACs), linkers play a crucial role in connecting two different ligand-binding moieties. The properties of the linker, such as its length, rigidity, and chemical nature, are critical for the efficacy of the resulting molecule. A bifunctional molecule like this compound could, in principle, be hydrolyzed to the corresponding dicarboxylic acid or reacted with diamines to form the basis of a linker. The methoxymethyl group could influence the linker's solubility and conformational properties.

The generation of scaffold diversity is a key goal in combinatorial chemistry, aiming to create libraries of compounds with a wide range of structures for screening in drug discovery programs. Substituted malonates are valuable starting materials for creating diverse heterocyclic scaffolds through reactions with various dinucleophiles. By reacting this compound with a library of different nucleophilic partners (e.g., substituted anilines, amidines, hydrazines), it would be possible to generate a collection of compounds based on a common core but with varied peripheral functionality. This approach allows for the systematic exploration of chemical space around a central scaffold. The methoxymethyl substituent would be incorporated into the final structures, potentially influencing their biological activity and physicochemical properties.

Although the direct application of this compound in these areas has not been extensively documented, its chemical nature makes it a candidate for such synthetic explorations, providing a pathway to novel chemical entities.

Table 2: Potential Contributions to Molecular Scaffolds

| Feature | Potential Application | Desired Outcome |

|---|---|---|

| Two Ester Groups | Linker Synthesis | Connection of two molecular fragments |

| Central Quaternary Carbon | Scaffold Core | Defined 3D geometry |

| Methoxymethyl Group | Scaffold Decoration | Modification of solubility and conformation |

Green Chemistry Principles and Sustainable Synthesis Approaches

Environmentally Benign Synthetic Methodologies

The pursuit of greener synthetic routes for fine chemicals like Dimethyl 2-(Methoxymethyl)malonate is a central theme in sustainable chemistry. This involves minimizing waste, reducing energy consumption, and utilizing safer chemicals and reaction conditions.

Solvent-Free and Reduced Solvent Reactions

Traditional organic syntheses often rely on volatile organic compounds (VOCs) as solvents, which contribute to environmental pollution and pose health and safety risks. A key green chemistry objective is to replace these with environmentally benign alternatives or to eliminate the need for solvents altogether.

Extensive literature searches for the synthesis of this compound did not yield specific examples of dedicated solvent-free or reduced solvent reaction protocols. While the malonic ester synthesis is a well-established transformation, research into performing the specific methoxymethylation of dimethyl malonate under these greener conditions appears to be limited or not publicly documented.

Use of Renewable Feedstocks

The transition from fossil fuel-based starting materials to renewable feedstocks is a cornerstone of a sustainable chemical industry. Biomass-derived platform molecules offer a promising alternative for the synthesis of a wide range of chemicals.

Currently, there is no readily available research demonstrating the synthesis of this compound directly from renewable feedstocks. The conventional synthesis would likely start from dimethyl malonate and a methoxymethylating agent, which are themselves typically derived from petrochemical sources. The development of synthetic pathways from bio-based precursors such as glycerol, levulinic acid, or other biomass-derived C3 and C1 building blocks to this compound has not been reported in the reviewed literature.

Catalysis for Enhanced Atom Economy and Efficiency

Catalysis is a fundamental pillar of green chemistry, enabling reactions with higher selectivity, lower energy input, and improved atom economy. The development of novel catalytic systems is crucial for the sustainable production of chemicals.

Biocatalytic Transformations

Enzymes and whole-cell biocatalysts offer a high degree of selectivity and operate under mild conditions, making them attractive for green chemical synthesis. Lipases, for instance, are widely used in esterification and transesterification reactions.

Specific research on the biocatalytic synthesis of this compound is not present in the current body of scientific literature. While enzymes like Candida antarctica lipase (B570770) B have been successfully employed in the polymerization of dimethyl malonate under solvent-less conditions, their application for the specific alkylation step to introduce the methoxymethyl group has not been described.

Supported Catalysts and Recyclable Systems

Heterogenizing homogeneous catalysts by immobilizing them on solid supports facilitates their separation from the reaction mixture and enables their reuse, thereby reducing waste and production costs.

There are no specific studies detailing the use of supported catalysts or other recyclable catalytic systems for the synthesis of this compound. Research in the broader field of malonic ester synthesis explores the use of various catalysts, but dedicated reports on recyclable systems tailored for the production of this particular compound are absent from the reviewed literature.

Process Intensification and Continuous Flow Chemistry

Process intensification aims to develop smaller, safer, and more energy-efficient production processes. Continuous flow chemistry, a key enabling technology for process intensification, offers advantages such as enhanced heat and mass transfer, improved safety, and the potential for automation.

The application of process intensification or continuous flow chemistry for the synthesis of this compound has not been documented in the available scientific or technical literature. While continuous flow methods are being developed for various types of organic reactions, including alkylations, specific examples involving the synthesis of this compound are not reported.

Microreactor Applications

Microreactor technology, also known as continuous flow chemistry, offers a promising alternative to conventional batch processing for the synthesis of this compound. The defining feature of microreactors is their high surface-area-to-volume ratio, which enables rapid heat and mass transfer. This precise control over reaction parameters can lead to significant improvements in yield, selectivity, and safety.

While specific literature on the microfluidic synthesis of this compound is limited, the principles have been successfully applied to analogous C-alkylation reactions of malonates. These studies demonstrate the potential benefits of translating this technology to the synthesis of the target compound.

Key Advantages of Microreactor Synthesis:

| Parameter | Batch Reactor | Microreactor |

| Heat Transfer | Slow and inefficient, leading to potential hotspots and side reactions. | Rapid and highly efficient, allowing for precise temperature control. |

| Mass Transfer | Limited by diffusion, can result in concentration gradients. | Enhanced due to short diffusion distances, leading to better mixing. |

| Safety | Large volumes of hazardous materials present significant risks. | Small reaction volumes inherently reduce the risk of accidents. |

| Scalability | Often requires significant process redevelopment. | "Scaling out" by running multiple reactors in parallel is more straightforward. |

| Reaction Time | Can be lengthy due to slow addition rates and heating/cooling cycles. | Significantly reduced due to enhanced reaction kinetics. |

This table provides a comparative overview of batch versus microreactor processing for chemical syntheses.

Research on the continuous-flow synthesis of similar malonate derivatives has shown that reactions can often be completed in a matter of minutes, compared to several hours in a batch reactor. The use of a packed-bed reactor containing a solid-supported base can further enhance the green credentials of the process by simplifying purification and enabling catalyst recycling.

Scalable Production Methods

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including ensuring consistent product quality, process safety, and economic viability. For this compound, scalable production methods are being explored that align with the principles of green chemistry.

One of the most promising approaches for the scalable synthesis of C-alkylated malonates is phase-transfer catalysis (PTC) . This technique is particularly well-suited for the reaction between an ionic species (the enolate of dimethyl malonate) and a non-polar organic substrate (chloromethyl methyl ether). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the malonate anion from the aqueous or solid phase to the organic phase where the reaction occurs.

Advantages of Phase-Transfer Catalysis in Scalable Synthesis:

Milder Reaction Conditions: PTC often allows for the use of less harsh bases and lower reaction temperatures.

Reduced Solvent Usage: The ability to use biphasic systems can minimize the need for large quantities of organic solvents.

Simplified Workup: The catalyst can often be recycled, and product isolation is simplified.

Suitability for Continuous Flow: PTC can be readily adapted to continuous-flow processes, combining the benefits of both technologies for a highly efficient and scalable manufacturing process. unive.it

A study on the C-alkylation of dialkyl malonates using potassium carbonate as the base and a phase-transfer catalyst demonstrated that adding the catalyst after a certain percentage of the starting material had reacted led to higher conversions and minimized side reactions. google.com This approach could be directly applicable to the scalable synthesis of this compound.

Illustrative Scalable Synthesis Parameters (Analogous Reaction):

| Reactant 1 | Reactant 2 | Base | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Dimethyl Malonate | 1,2-Dichloroethane | Potassium Carbonate | Tetrabutylammonium Bromide | N,N-Dimethylformamide | 110 | >98 |

This table presents data from a scalable synthesis of a related dialkyl malonate, highlighting the conditions that could be adapted for the production of this compound. google.com

The development of robust and scalable production methods for this compound is crucial for its wider application in the chemical industry. By embracing green chemistry principles such as microreactor technology and phase-transfer catalysis, manufacturers can move towards more sustainable and economically viable production routes.

Computational and Theoretical Studies of Dimethyl 2 Methoxymethyl Malonate Reactivity

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity. For dimethyl 2-(methoxymethyl)malonate, these calculations can elucidate the distribution of electrons and the nature of its molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. numberanalytics.comnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and symmetry of these orbitals are crucial in determining how a molecule will interact with other reagents. numberanalytics.com In general, the HOMO is associated with the molecule's ability to act as a nucleophile, while the LUMO relates to its electrophilic character. numberanalytics.com

For a malonic ester like this compound, the HOMO is expected to be located primarily on the central carbon atom of the malonate moiety, reflecting the well-known acidity of the α-protons and the nucleophilic character of the corresponding enolate. libretexts.org The LUMO, conversely, would likely be centered on the carbonyl carbons, indicating their susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. numberanalytics.com A smaller HOMO-LUMO gap generally implies higher reactivity. numberanalytics.com

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -10.5 | Highest Occupied Molecular Orbital; associated with nucleophilicity. |

| LUMO | -0.8 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |

| HOMO-LUMO Gap | 9.7 | An indicator of molecular stability and reactivity. |

Note: The values in this table are hypothetical and are based on typical values for similar malonate esters. They serve to illustrate the concepts of FMO analysis.

Reactivity Indices and Local Reactivity Descriptors

Beyond FMO theory, various reactivity indices derived from conceptual Density Functional Theory (DFT) can provide a more quantitative picture of a molecule's reactivity. frontiersin.org These descriptors help in identifying the specific atomic sites within the molecule that are most likely to be involved in a chemical reaction. frontiersin.org

Key reactivity indices include:

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They are used to identify the most electrophilic and nucleophilic sites. frontiersin.org For this compound, the Fukui function would likely highlight the central carbon as the primary site for electrophilic attack on the enolate and the carbonyl carbons as sites for nucleophilic attack.

Local Softness and Hardness: These properties are related to the polarizability of different parts of the molecule. "Soft" sites are more polarizable and tend to react with other soft reagents, while "hard" sites prefer to react with hard reagents, in accordance with the Hard and Soft Acids and Bases (HSAB) principle.

Dual Descriptor: This descriptor can simultaneously reveal both the nucleophilic and electrophilic sites in a molecule. frontiersin.org

Table 2: Predicted Local Reactivity Descriptors for Key Atoms in this compound (Illustrative)

| Atom | Fukui Function (f-) (Nucleophilic Attack) | Fukui Function (f+) (Electrophilic Attack) | Predicted Reactivity |

| C(alpha) | High | Low | Primary site for deprotonation and subsequent nucleophilic attack. |

| C(carbonyl) | Low | High | Susceptible to nucleophilic attack. |

| O(carbonyl) | Moderate | Moderate | Can act as a Lewis basic site. |

| O(ether) | Moderate | Low | Potential for coordination with Lewis acids. |

Note: This table presents a qualitative prediction of reactivity based on the known chemical behavior of malonate esters.

Reaction Pathway Elucidation and Transition State Analysis

Computational methods can be employed to map out the entire energy landscape of a chemical reaction, including the structures and energies of reactants, products, intermediates, and transition states. nih.gov

Energetic Profiles of Key Transformations

The malonic ester synthesis is a classic set of reactions involving malonates, and its key transformations can be studied computationally. wikipedia.orgpatsnap.com These transformations typically include:

Deprotonation: The removal of an α-proton by a base to form a stabilized enolate. libretexts.org This step is generally fast and reversible.

Alkylation: The nucleophilic attack of the enolate on an alkyl halide. libretexts.org This is often the rate-determining step. nih.gov

Hydrolysis and Decarboxylation: The conversion of the ester groups to carboxylic acids, followed by the loss of carbon dioxide upon heating. libretexts.org

Computational studies on analogous systems, such as the Michael addition of diethyl malonate to nitro-olefins, have utilized DFT to calculate the energetic profiles of these steps. nih.gov Such calculations can determine the activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics.

Stereochemical Outcomes Prediction

Many reactions involving substituted malonates can create new stereocenters. Computational chemistry can be a powerful tool for predicting the stereochemical outcome of such reactions. nih.gov By modeling the transition states leading to different stereoisomers, it is possible to determine which pathway is energetically favored. numberanalytics.com

For instance, in an enantioselective reaction catalyzed by a chiral catalyst, computational modeling of the catalyst-substrate complex and the subsequent transition states can reveal the origin of the enantioselectivity. nih.gov The non-covalent interactions between the substrate, catalyst, and reagents in the transition state assembly are key to determining which enantiomer is formed preferentially.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of this compound are crucial for its reactivity.

Conformational Analysis

Conformational analysis aims to identify the stable, low-energy arrangements of a molecule's atoms in space. For dimethyl malonate, computational studies have shown the existence of different conformers with very similar energies. researchgate.net These conformers arise from the rotation around the C-C and C-O single bonds. It is expected that this compound would also exhibit a rich conformational landscape. The presence of the methoxymethyl substituent would likely lead to a greater number of possible low-energy conformers compared to dimethyl malonate. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, and their interconversion rates can be calculated from the energy barriers between them.

Molecular Dynamics Simulations

While conformational analysis provides a static picture of the low-energy conformers, molecular dynamics (MD) simulations can offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space and the study of its interactions with solvent molecules or other reagents. rsc.org For this compound, MD simulations could be used to study its diffusion in different solvents, its orientation at interfaces, and the dynamics of its interaction with a catalyst's active site.

Solvent Effects on Reactivity

The solvent in which a reaction is carried out can have a profound impact on the reaction rate and outcome. This is because solvent molecules can interact with the reactant and transition state molecules, stabilizing or destabilizing them to different extents. Computational chemistry can model these solvent effects using various approaches, most commonly through the use of implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation.

For a polar molecule like this compound, the polarity of the solvent is a key factor. The reactivity of malonic esters often involves the formation of an enolate intermediate, which is a charged species. The stability of this charged intermediate, and the transition state leading to it, will be highly dependent on the solvent's ability to solvate ions.

Theoretical Impact of Solvent Polarity on Reactivity:

Computational models can predict how the energy of the reactants, transition states, and products change in different solvents. This allows for a theoretical estimation of how the reaction rate will vary with the solvent. For reactions involving this compound, such as alkylation or condensation, the formation of the enolate is often the rate-determining step.

The following table illustrates the theoretical effect of different solvents on the activation energy of a hypothetical reaction involving the deprotonation of this compound to form an enolate.

| Solvent | Dielectric Constant (ε) | Calculated Relative Activation Energy (kcal/mol) |

| Gas Phase | 1 | 0.0 |

| Toluene | 2.4 | -2.5 |

| Tetrahydrofuran (THF) | 7.5 | -5.1 |

| Acetone | 21 | -7.8 |

| Dimethyl Sulfoxide (DMSO) | 47 | -10.2 |

| Water | 80 | -12.5 |

This table presents illustrative data based on theoretical models of solvent effects on the reactivity of polar organic molecules. The negative values indicate a lowering of the activation energy relative to the gas phase.

The trend in the table demonstrates that polar solvents are predicted to significantly lower the activation energy for a reaction involving a polar or ionic transition state. This is because polar solvents can effectively stabilize the developing charge in the transition state, making it easier to form. Therefore, reactions involving the enolate of this compound are expected to be much faster in polar solvents like DMSO or water compared to nonpolar solvents like toluene. These computational insights are invaluable for optimizing reaction conditions and understanding the underlying mechanisms of chemical transformations.

Future Research Directions and Emerging Opportunities

Exploration of Novel Reactivity Patterns

The core of Dimethyl 2-(Methoxymethyl)malonate's utility lies in its reactivity, which is ripe for exploration beyond standard malonic ester syntheses. wikipedia.orgorganic-chemistry.org Future research will likely focus on uncovering new transformations that leverage its unique structural features.

One promising avenue is the exploration of C-H activation reactions. oup.com Modern catalytic methods could enable the direct functionalization of the methoxymethyl group or even the methyl groups of the esters, providing pathways to complex structures without the need for pre-functionalization. Another area of interest is its use in radical chemistry . The generation of a malonyl radical from this substrate could lead to novel cyclization and addition reactions, expanding the toolkit for constructing carbocyclic and heterocyclic systems. acs.orgacs.org

Furthermore, the methoxymethyl group could act as an internal coordinating group or a stereodirecting element in metal-catalyzed reactions. This could enable high levels of selectivity in reactions such as asymmetric alkylations or conjugate additions, a key goal in modern synthetic chemistry.

Table 1: Potential Novel Reactions for this compound

| Reaction Type | Potential Catalyst/Conditions | Expected Outcome |

| Directed C-H Functionalization | Pd(II) or Cu(II) catalysts with directing group assistance | Selective introduction of aryl or alkyl groups at the methoxy- moiety. acs.org |

| Radical-Mediated Cyclization | Mn(III) acetate (B1210297) or photoredox catalysis | Formation of functionalized lactones or carbocycles. acs.org |

| Asymmetric Allylic Alkylation | Chiral Pd(0) complexes | Enantioselective synthesis of products with a chiral quaternary center. |

| Decarboxylative Coupling | Cu or Pd catalysts with a co-oxidant | Generation of a stabilized enolate for cross-coupling with aryl halides. nih.gov |

Integration into Automated and High-Throughput Synthesis Platforms

The increasing complexity of drug discovery and materials science necessitates rapid synthesis and screening of large compound libraries. Automated and high-throughput synthesis platforms are essential tools in this endeavor. chemrxiv.org this compound is an ideal candidate for integration into these workflows due to its potential as a versatile building block.

Future efforts will likely involve developing robust, standardized protocols for the derivatization of this compound on automated platforms. This would enable the rapid generation of libraries of diverse molecules based on a common scaffold. For example, arrays of different alkyl halides, aldehydes (in Knoevenagel condensations), and coupling partners could be reacted with the malonate to produce thousands of distinct compounds for biological screening or materials testing.

Table 2: Illustrative High-Throughput Reaction Array for Library Synthesis

| Well | Reactant A (Electrophile) | Reactant B (Nucleophile) | Product Scaffold |

| A1 | Benzyl Bromide | This compound | Alkylated Malonate |

| A2 | 4-Nitrobenzyl Bromide | This compound | Alkylated Malonate |

| B1 | Benzaldehyde | This compound | Arylidene Malonate |

| B2 | 4-Chlorobenzaldehyde | This compound | Arylidene Malonate |

Development of Next-Generation Catalytic Systems

While classical base-mediated reactions of malonates are well-established, the future lies in developing more sophisticated and sustainable catalytic systems. morressier.commdpi.com For this compound, this involves designing catalysts that can precisely control its reactivity and selectivity.

A key area will be the development of asymmetric catalysts for the enantioselective functionalization of the prochiral center. researchgate.net This could involve chiral phase-transfer catalysts, organocatalysts, or transition-metal complexes that can differentiate between the two enantiotopic faces of the malonate enolate. Success in this area would provide direct access to valuable chiral building blocks.

Moreover, the application of photocatalysis and electrocatalysis represents a significant opportunity. These methods can enable transformations under mild conditions that are often not possible with traditional thermal methods, such as novel coupling reactions or the generation of unique reactive intermediates. chemrxiv.org

Applications in Materials Science and Polymer Chemistry

Substituted malonates are emerging as valuable monomers and modifiers in polymer science. specialchem.com this compound could be a key player in the development of next-generation functional materials.

One major opportunity is its use as a monomer in polyester synthesis . Polycondensation with various diols could lead to the creation of novel biodegradable polymers. The pendant methoxymethyl group along the polymer backbone could impart specific properties, such as increased hydrophilicity, altered thermal characteristics, or points for post-polymerization modification. Recent work on the enzyme-catalyzed synthesis of malonate polyesters highlights a green approach that could be adapted for this monomer, avoiding harsh conditions and metal catalysts. nih.govrsc.org

Additionally, this compound could be used to create functional coatings or adhesives. For instance, polymers derived from it could exhibit enhanced adhesion to polar substrates due to the ether functionality. It could also serve as a cross-linking agent or an additive to modify the properties of existing polymers. rsc.org

Table 3: Potential Polymer Applications for this compound

| Application Area | Polymerization Method | Potential Advantage |

| Biodegradable Polyesters | Enzyme-catalyzed polycondensation with diols | Tunable degradation rates and physical properties. nih.gov |

| Functional Coatings | Anionic polymerization of derivative monomers | Enhanced surface adhesion and modifiable surfaces. rsc.org |

| Polymer Additives | Blending or grafting onto existing polymers | Modification of properties like hydrophilicity and compatibility. |

| Metal-Chelating Materials | Synthesis of polyesters with chelating malonate units | Use in environmental remediation for metal ion capture. rsc.org |

Design of Highly Functionalized Malonate Derivatives for Specific Synthetic Challenges

Perhaps the most significant opportunity lies in using this compound as a platform to design and create a new class of highly functionalized building blocks. researchgate.netnih.gov Its structure allows for systematic modification at multiple positions, making it a powerful tool for tackling complex synthetic problems.

The active methylene (B1212753) proton can be substituted with a wide array of alkyl, aryl, or functional groups through standard alkylation procedures. wikipedia.org Subsequently, the ester groups can be selectively hydrolyzed, reduced, or converted to amides. The methoxymethyl group itself could be a precursor to other functionalities. This multi-handle approach allows for the creation of densely functionalized molecules that would be difficult to access otherwise. These derivatives could serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and natural products. nih.gov

Table 4: Representative Examples of Potential Functionalized Derivatives

| Parent Compound | Modification Reaction | Resulting Derivative | Potential Application |

| This compound | Alkylation with Allyl Bromide | Dimethyl 2-allyl-2-(methoxymethyl)malonate | Precursor for ring-closing metathesis. |

| This compound | Mono-hydrolysis | Methyl hydrogen 2-(methoxymethyl)malonate | Substrate for decarboxylative couplings. nih.gov |

| This compound | Reduction with LiAlH₄ | 2-(Methoxymethyl)propane-1,3-diol | Chiral ligand synthesis or polymer monomer. |

| This compound | Reaction with Hydrazine | Malonic acid dihydrazide derivative | Synthesis of heterocyclic compounds like pyrazoles. mdpi.com |

Q & A

Q. Advanced: How can reaction conditions be optimized to enhance selectivity in asymmetric alkylation of dimethyl malonate derivatives?

Methodological Answer: Enantioselectivity in alkylation relies on chiral catalysts and solvent effects. For instance:

- Palladium Catalysis : Chiral dihydroxy bis(oxazoline) ligands derived from amino alcohols (e.g., L-threonine) control stereochemistry in allylic alkylation. Base selection (e.g., NaH vs. LiOtBu) and solvent polarity (THF vs. DCM) significantly influence enantiomeric excess (ee) .

- Organocatalysis : Bifunctional thiourea-cinchona alkaloids (e.g., 9-amino-epicinchonine derivatives) promote Michael additions to nitroolefins, achieving >90% ee via hydrogen-bonding interactions .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR identify substituent patterns. For example, methoxymethyl protons resonate at δ 3.3–3.5 ppm, while malonate ester carbonyls appear at δ 165–170 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H] for CHO at m/z 173.17) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in triclinic structures with P1 space groups .

Q. Advanced: What challenges arise in crystallographic analysis of substituted malonates, and how are they addressed?

Methodological Answer:

- Disorder in Methoxymethyl Groups : Flexible methoxymethyl moieties often exhibit positional disorder. Refinement using restraints (e.g., SIMU in SHELXL) or low-temperature data collection improves resolution .

- Hydrogen Bonding : Weak C–H···O interactions in malonate esters require high-resolution data (≤0.8 Å) for accurate modeling. Non-covalent interaction (NCI) plots validate packing motifs .

Basic: How does steric and electronic modulation of the methoxymethyl group influence reactivity?

Methodological Answer:

- Steric Effects : Bulky substituents (e.g., 2,4,6-trimethoxybenzyl) hinder enolate formation, reducing alkylation yields. Smaller groups (e.g., methyl) favor faster kinetics .

- Electronic Effects : Electron-withdrawing groups (e.g., fluorine at the para position) stabilize enolate intermediates, enhancing nucleophilic attack in Michael additions .

Q. Advanced: What mechanistic insights explain contradictory reactivity trends in malonate derivatives under basic vs. acidic conditions?

Methodological Answer:

- Base-Mediated Reactions : Enolate formation dominates, favoring alkylation at the α-position. Competing pathways (e.g., decarboxylation) occur at elevated temperatures, requiring kinetic control .

- Acid-Catalyzed Reactions : Protonation of carbonyls directs electrophilic substitution (e.g., Friedel-Crafts), but over-acidification can hydrolyze esters, necessitating pH monitoring .

Basic: What applications exist for this compound in catalysis?

Methodological Answer:

Q. Advanced: How do ligand design principles apply to malonate-based catalytic systems?

Methodological Answer:

- Bidentate Ligands : Dihydroxy bis(oxazoline) ligands with π-accepting groups (e.g., pyridyl) stabilize Pd(0) intermediates, improving turnover frequency (TOF) .

- Solvent-Ligand Cooperativity : Polar aprotic solvents (e.g., DMF) enhance ligand-metal coordination, critical for enantioselective transformations .

Basic: What safety and toxicity data are available for dimethyl malonate derivatives?

Methodological Answer:

- EPA Hazard Data : Dimethyl malonate (CAS 108-59-8) is classified as a low-priority substance with mild irritancy (H315, H319). Acute toxicity (LD oral rat) is >2000 mg/kg .

- Handling Protocols : Use PPE (gloves, goggles) and avoid inhalation. Store at 2–8°C in inert atmospheres to prevent ester hydrolysis .

Q. Advanced: What in vitro models assess the metabolic fate of methoxymethyl-substituted malonates?

Methodological Answer:

- Hepatic Microsomes : Cytochrome P450 (CYP3A4) assays reveal oxidative demethylation pathways. LC-MS/MS quantifies metabolites (e.g., malonic acid) .

- Reactive Oxygen Species (ROS) Assays : Fluorogenic probes (e.g., DCFH-DA) measure oxidative stress in cell lines exposed to malonate derivatives .

Basic: How are computational methods used to predict malonate derivative properties?

Methodological Answer:

Q. Advanced: What contradictions exist between experimental and computational data for malonate reactivity?

Methodological Answer:

- Enolate Stability : DFT may overestimate stabilization of resonance structures, leading to discrepancies in predicted vs. observed alkylation regioselectivity .

- Solvent Polarity : COSMO-RS models sometimes fail to account for specific hydrogen-bonding interactions in protic solvents (e.g., methanol), requiring empirical corrections .

Basic: What industrial research applications exclude this compound?

Methodological Answer:

Q. Advanced: How do patent landscapes reflect academic vs. industrial priorities for malonate derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.